molecular formula C16H23N3O2S B4550396 ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate

ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate

Cat. No.: B4550396
M. Wt: 321.4 g/mol
InChI Key: IGVPPRFLTFDATE-UHFFFAOYSA-N
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Description

Ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate is an organic compound that belongs to the class of triazinan-1-yl benzoates It is characterized by the presence of a benzoate group attached to a triazinan-1-yl ring, which is further substituted with a butyl group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate typically involves the reaction of 4-aminobenzoic acid with butyl isothiocyanate to form an intermediate product. This intermediate is then reacted with ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted benzoates.

Scientific Research Applications

Ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the benzoate group can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(5-ethyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate: Similar structure but with an ethyl group instead of a butyl group.

    Ethyl 4-(5-methyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate: Contains a methyl group instead of a butyl group.

    Ethyl 4-(5-phenyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate: Features a phenyl group in place of the butyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(5-butyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-3-5-10-18-11-17-16(22)19(12-18)14-8-6-13(7-9-14)15(20)21-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVPPRFLTFDATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CNC(=S)N(C1)C2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate

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